Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-5-17-11(15)9-7(3)14-10(8(4)13-9)12(16)18-6-2/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOVDBBMFDGZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=N1)C)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284874 | |
| Record name | diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24691-47-2 | |
| Record name | NSC39477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid groups at positions 2 and 5 react with ethanol via acid-catalyzed nucleophilic acyl substitution. Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) is typically used to protonate the carbonyl oxygen, enhancing electrophilicity for alcohol attack. The reaction proceeds under reflux for 12–24 hours, with excess ethanol ensuring complete conversion.
Table 1: Standard Esterification Parameters
| Parameter | Value |
|---|---|
| Reactants | Pyrazine-2,5-dicarboxylic acid, ethanol (excess) |
| Catalyst | H₂SO₄ (10 mol%) or SOCl₂ (1.2 eq) |
| Temperature | 80–100°C (reflux) |
| Time | 12–24 hours |
| Yield | 70–85% (isolated) |
Post-reaction workup involves neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and crystallization from hexane/ethyl acetate mixtures. The product is obtained as colorless crystals with a melting point of 164–170°C.
Challenges and Optimizations
- Regioselectivity : Competing esterification at other positions is avoided by pre-functionalizing the pyrazine ring with methyl groups at positions 3 and 6 before introducing carboxylic acid groups.
- Purity : Silica gel chromatography (eluent: 3:7 ethyl acetate/hexane) resolves byproducts such as monoesters or residual dicarboxylic acid.
An alternative approach constructs the pyrazine ring from acyclic precursors, enabling simultaneous introduction of methyl and ester groups. This method is advantageous for synthesizing polysubstituted pyrazines.
Reaction Pathway
A diamine (e.g., 2,5-diamino-3,6-dimethylpyrazine) reacts with diethyl oxalate under basic conditions, facilitating cyclization via nucleophilic attack and dehydration.
Table 2: Cyclocondensation Parameters
| Parameter | Value |
|---|---|
| Reactants | 2,5-Diamino-3,6-dimethylpyrazine, diethyl oxalate |
| Catalyst | Sodium ethoxide (2 eq) |
| Solvent | Ethanol |
| Temperature | 60°C |
| Time | 8 hours |
| Yield | 50–60% |
The reaction forms the pyrazine ring while installing ester groups at positions 2 and 5. However, this method suffers from moderate yields due to competing side reactions, necessitating careful stoichiometric control.
Transesterification of Methyl Esters
Transesterification offers a route to diethyl esters from more readily available methyl esters, leveraging the nucleophilic exchange of alkoxy groups.
Procedure and Optimization
Dimethyl pyrazine-2,5-dicarboxylate reacts with excess ethanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid catalyst. The methoxy groups are displaced by ethoxy groups via a tetrahedral intermediate.
Table 3: Transesterification Conditions
| Parameter | Value |
|---|---|
| Reactants | Dimethyl pyrazine-2,5-dicarboxylate, ethanol |
| Catalyst | Ti(OiPr)₄ (5 mol%) |
| Temperature | 120°C |
| Time | 6 hours |
| Yield | 80–90% |
This method achieves higher yields than direct esterification but requires anhydrous conditions to prevent hydrolysis.
Oxidation of Dihydropyrazine Derivatives
Dihydropyrazines serve as precursors for aromatic pyrazines through oxidative aromatization. This method is particularly useful for introducing electron-withdrawing groups like esters.
Oxidative Aromatization
4-Substituted Hantzsch-type dihydropyrazines undergo oxidation using methanesulfonic acid (MsOH) and sodium nitrite (NaNO₂) in the presence of wet SiO₂. The reaction proceeds via a radical mechanism, eliminating hydrogen and forming the aromatic system.
Table 4: Oxidation Parameters
| Parameter | Value |
|---|---|
| Reactants | Dihydropyrazine derivative |
| Oxidizing Agents | MsOH, NaNO₂, SiO₂ |
| Solvent | Dichloromethane |
| Temperature | 25°C (ambient) |
| Time | 2 hours |
| Yield | 65–75% |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Esterification | 70–85% | High | High | Low |
| Cyclocondensation | 50–60% | Moderate | Moderate | Medium |
| Transesterification | 80–90% | High | High | Medium |
| Oxidation | 65–75% | High | Low | High |
Direct esterification and transesterification are preferred for industrial-scale production due to their efficiency and cost-effectiveness. Cyclocondensation and oxidation are reserved for specialized applications requiring specific substitution patterns.
Advanced Purification and Characterization
Crystallization
Recrystallization from ethanol/water (3:1) yields needle-shaped crystals suitable for X-ray diffraction. The crystalline structure confirms the planar pyrazine ring with ester groups oriented perpendicular to the aromatic plane.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 4.35 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 2.50 (s, 6H, -CH₃), 1.38 (t, J = 7.1 Hz, 6H, -CH₂CH₃).
- IR (KBr) : 1730 cm⁻¹ (C=O stretch), 1575 cm⁻¹ (C=N stretch).
Industrial-Scale Production Insights
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
- Residence Time : 30 minutes (vs. 12–24 hours in batch).
- Catalyst Loading : Reduced to 5 mol% H₂SO₄ via immobilized catalyst beds.
- Yield : 90–95% with >99% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: It can be reduced to form dihydropyrazine derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include various pyrazine derivatives, dihydropyrazine derivatives, and substituted pyrazine compounds.
Scientific Research Applications
Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazine and Related Dicarboxylates
Physical and Chemical Properties
- For instance, dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate forms chains via C–H···O hydrogen bonds, while its diethyl counterpart exhibits weaker intermolecular interactions due to larger ethyl groups .
- Reactivity : Methyl substituents at the 3- and 6-positions electronically deactivate the pyrazine ring, making it less reactive toward electrophilic substitution compared to unsubstituted pyrazine dicarboxylates. This contrasts with Diethyl pyridazine-4,5-dicarboxylate, where the pyridazine core undergoes spirocyclization with 1,3-diphenylguanidine .
- Solubility : Ethyl esters generally enhance solubility in organic solvents (e.g., EtOAc, cyclohexane) compared to methyl esters, as seen in purification methods for this compound .
Comparison with Non-Pyrazine Derivatives
- Pyridazine vs.
- Pyrrole vs. Pyrazine : Diethyl pyrrole-2,5-dicarboxylate lacks aromatic nitrogen lone pairs, reducing its coordination capability compared to pyrazine derivatives but finding niche roles in photochemical synthesis .
Biological Activity
Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial activity, and structure-activity relationships.
Chemical Structure and Properties
This compound (C10H14N2O4) features a pyrazine ring substituted with two ethyl groups and two carboxylate functionalities. Its structural characteristics influence its biological activities significantly.
Cytotoxic Activity
Recent studies have explored the cytotoxic effects of this compound derivatives. For example, a study involving various diethyl derivatives demonstrated that these compounds exhibit significant cytotoxicity against human colon cancer cells (HCT116). The half-maximal inhibitory concentrations (IC50) for these compounds ranged from 16.29 to 68.88 µM, indicating varying degrees of effectiveness in inducing apoptosis in cancer cells .
Table 1: Cytotoxicity of Diethyl Pyrazine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 16.29 - 68.88 | Apoptosis induction |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Not specified | Cytotoxicity through apoptosis |
Antimicrobial Activity
The antimicrobial properties of alkylpyrazines, including this compound, have also been investigated. A study highlighted that certain pyrazine derivatives exhibited significant antibacterial activity against various pathogens. Specifically, diethyl derivatives showed effective bactericidal activity against Escherichia coli, with higher concentrations leading to greater reductions in bacterial colonies .
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound Name | Pathogen Targeted | Effective Concentration (%) | Observed Effect |
|---|---|---|---|
| This compound | E. coli | 1.2 | Bactericidal effect observed |
| Other Alkylpyrazines | Various pathogens | Varies | Variable effectiveness |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of diethyl pyrazine derivatives. Studies have shown that modifications in the substituents on the pyrazine ring can significantly alter the cytotoxic and antimicrobial properties. For instance, bulky substitutions at specific positions on the ring tend to enhance cytotoxicity while maintaining selectivity towards cancer cells .
Case Studies
- Cancer Cell Line Study : A research team synthesized a series of diethyl pyrazine derivatives and tested their effects on HCT116 human colon cancer cells. The findings indicated a clear correlation between structural modifications and increased cytotoxicity through apoptotic pathways .
- Antibacterial Efficacy : In another study focusing on antimicrobial properties, diethyl 3,6-dimethylpyrazine demonstrated effective inhibition of bacterial growth at concentrations as low as 0.6%, emphasizing its potential as an antibacterial agent .
Q & A
Q. What are the optimized synthetic routes for Diethyl 3,6-dimethylpyrazine-2,5-dicarboxylate, and how can purity be ensured?
The compound is typically synthesized via esterification of pyrazine-2,5-dicarboxylic acid derivatives. A common method involves refluxing pyrazine-2,5-dicarboxylic acid with ethanol and sulfuric acid, followed by purification via flash chromatography (EtOAc/cyclohexane, Rf = 0.32) to achieve >90% purity . Alternative routes include alkylation of pyrazine precursors with diethyl oxalate under basic conditions. Key steps include monitoring reaction progress via TLC and characterizing intermediates using <sup>1</sup>H/<sup>13</sup>C-NMR to confirm esterification .
Q. How are spectroscopic techniques (NMR, MS) employed to characterize this compound?
- <sup>1</sup>H-NMR : Peaks at δ 4.50 (q, 4H, ester -OCH2), 2.81 (s, 6H, methyl groups), and 1.45 (t, 6H, ester -CH3) confirm the structure .
- <sup>13</sup>C-NMR : Signals at δ 165.1 (ester C=O), 150.8 (pyrazine C), and 22.3 (methyl C) validate the backbone .
- HR-MS : A molecular ion peak at m/z 313.1393 [M+H]<sup>+</sup> matches the calculated mass (313.1394) .
Q. What purification methods are recommended to isolate this compound from reaction mixtures?
Flash chromatography using EtOAc/cyclohexane (1:3) is effective for separation. Recrystallization from methanol or ethanol yields colorless solids with melting points consistent with literature (84–86°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and packing arrangements. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 12.284 Å, b = 5.640 Å, and c = 7.881 Å (β = 108.7°) have been reported. Refinement using SHELXL-2018 validates the planar pyrazine core and ester conformations .
Q. What strategies address discrepancies in NMR data between synthetic batches?
Contradictions in chemical shifts (e.g., δ 2.78 vs. 2.81 for methyl groups) may arise from solvent polarity or residual impurities. Solutions include:
Q. How do computational methods (DFT, molecular docking) enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting nucleophilic sites at the pyrazine nitrogen atoms. Molecular docking studies reveal potential interactions with biological targets (e.g., enzymes), guiding applications in catalysis or medicinal chemistry .
Data Contradiction and Validation
Q. How to reconcile conflicting melting points reported in literature?
Variations (e.g., 83°C vs. 84–86°C) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify phase transitions, while powder XRD distinguishes crystalline forms. Reproducibility requires strict control of recrystallization solvents and cooling rates .
Q. What analytical workflows validate synthetic byproducts or degradation products?
LC-MS/MS and GC-MS detect trace impurities (e.g., hydrolyzed dicarboxylic acid). Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways, such as ester hydrolysis, which can be mitigated by inert storage conditions .
Methodological Tables
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 84–86°C | |
| <sup>1</sup>H-NMR (δ) | 4.50 (q), 2.81 (s), 1.45 (t) | |
| Crystallographic Space Group | P21/c |
| Computational Data | B3LYP/6-31G * | Application |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Reactivity Prediction |
| Molecular Electrostatic Potential | Negative charge at pyrazine N atoms | Interaction Sites |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
